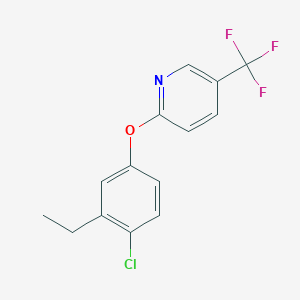
4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate, also known as ITC-13, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzyl carbamate family and exhibits promising properties that make it a potential candidate for drug development.
Aplicaciones Científicas De Investigación
4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound also exhibits anti-tumor properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate is not fully understood. However, it has been suggested that this compound exerts its neuroprotective effects by activating the Nrf2-ARE pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the body. 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate has also been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have demonstrated that 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate in lab experiments is its potential therapeutic applications. This compound exhibits neuroprotective and anti-tumor properties, making it a potential candidate for drug development. Additionally, the synthesis of 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate is relatively straightforward, and the compound can be easily purified using column chromatography. However, one of the limitations of using 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate. One potential direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative diseases. Additionally, the anti-tumor properties of 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate could be further explored for the development of cancer therapies. Another future direction is to investigate the pharmacokinetics and toxicity of 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate in vivo, which could provide valuable information for drug development.
Conclusion
In conclusion, 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate, or 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate, is a promising chemical compound that exhibits neuroprotective and anti-tumor properties. Its synthesis method is relatively straightforward, and it has potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. While its mechanism of action is not fully understood, further research in this area could provide valuable insights for drug development.
Métodos De Síntesis
The synthesis of 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate involves the reaction of 4-(isopropoxycarbonyl)benzyl chloride with 2-thiophenecarboxylic acid in the presence of a base. The reaction yields 4-(isopropoxycarbonyl)benzyl 2-thiophenecarboxylate as a white solid, which is then purified using column chromatography. The purity of the compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-11(2)20-15(17)13-7-5-12(6-8-13)10-19-16(18)14-4-3-9-21-14/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJNJILMQDTOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5823780.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea](/img/structure/B5823802.png)
![ethyl 5-(1-azepanylcarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5823803.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823826.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5823831.png)


![N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5823850.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5823866.png)
![methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5823869.png)